SUI1 belongs to a class of proteins known as translation initiation factors. These factors are critical for the assembly of ribosomal subunits and the recruitment of messenger RNA and transfer RNA during the initiation phase of protein synthesis. SUI1 specifically interacts with other components of the translation machinery, including eukaryotic initiation factor 3, to facilitate these processes .
The synthesis of SUI1 involves transcription from its gene followed by translation into a polypeptide chain. The process begins with DNA transcription in the nucleus, where RNA polymerase synthesizes a complementary messenger RNA strand from the SUI1 gene. This mRNA is then processed and transported to the cytoplasm for translation .
During translation, ribosomes bind to the mRNA and utilize transfer RNA molecules to assemble amino acids into a polypeptide chain. The initiation complex forms when SUI1 binds to the ribosomal small subunit, facilitating the correct positioning of mRNA and transfer RNA at the start codon .
The three-dimensional structure of SUI1 has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. It consists primarily of alpha-helices and beta-sheets that contribute to its stability and functional interactions with other initiation factors .
Experimental data indicate that SUI1 has distinct domains that interact with both ribosomal components and mRNA. These interactions are essential for its role in translation initiation, allowing it to stabilize the formation of the preinitiation complex .
SUI1 participates in several biochemical reactions during translation initiation. It aids in the binding of initiator transfer RNA to the ribosome and stabilizes interactions between various initiation factors . The absence or malfunctioning of SUI1 can lead to significant disruptions in protein synthesis.
The activity of SUI1 can be assessed through various assays, including gel filtration chromatography and Western blotting, which allow researchers to analyze its interactions with other proteins involved in translation .
The mechanism by which SUI1 facilitates translation initiation involves several steps:
Studies have shown that mutations in SUI1 can impair its function, leading to decreased efficiency in protein synthesis and affecting cellular growth rates .
SUI1 is a soluble protein found primarily in the cytoplasm of eukaryotic cells. Its solubility is crucial for its interaction with other proteins involved in translation.
The isoelectric point (pI) of SUI1 has been experimentally determined, providing insights into its charge characteristics under physiological conditions. This property influences its interactions with other biomolecules during translation .
Experimental analyses have shown that SUI1 exhibits stability across a range of temperatures and pH levels, making it resilient under various cellular conditions .
SUI1 has significant applications in molecular biology research, particularly in studies related to:
SUI1 (eukaryotic translation initiation factor 1) exhibits a conserved primary structure comprising 108 amino acids in Saccharomyces cerevisiae [1] [10]. The N-terminus is characteristically blocked, requiring enzymatic cleavage (e.g., with endoproteinase Asp-N) for sequence determination [4]. Secondary structure elements are dominated by β-strands organized into a β-propeller fold, accompanied by a C-terminal α-helix (residues 90-105) that plays critical functional roles [1] [6]. Computational analyses reveal an aliphatic index of 75.93 and instability index of 39.42, classifying SUI1 as a marginally stable protein. The isoelectric point (pI) of 5.57 suggests a net negative charge at physiological pH, potentially facilitating interactions with ribosomal components [10].
Table 1: Primary Structure Characteristics of SUI1 (Saccharomyces cerevisiae)
Property | Value | Functional Implication |
---|---|---|
Amino Acid Length | 108 residues | Optimal size for ribosomal binding cleft |
N-terminal Status | Blocked | Requires enzymatic cleavage for sequencing |
Dominant Amino Acids | Leu (12.0%), Ser (9.3%), Val (8.3%) | Hydrophobicity for core packing |
Aliphatic Index | 75.93 | Thermostability adaptation |
Instability Index | 39.42 | Moderate stability for dynamic function |
Isoelectric Point (pI) | 5.57 | Electrostatic ribosomal interactions |
The tertiary structure of SUI1 features a highly conserved seven-bladed β-propeller domain (residues 1-89) forming a toroidal scaffold. Each blade consists of 4 anti-parallel β-strands stabilized by hydrogen bonding between backbone carbonyl and amide groups [1] [5]. This propeller serves as a central interaction hub, particularly with the 40S ribosomal subunit and eIF3 complex components. The C-terminal α-helix (residues 90-105) packs perpendicularly against the propeller's equatorial plane, enhancing structural integrity through hydrophobic interactions with blade residues [1] [10].
Notably, SUI1 functions as a monomeric protein without quaternary associations, as confirmed by analytical ultracentrifugation studies [6]. The absence of oligomerization distinguishes it from multi-subunit initiation factors and enables its role as a mobile fidelity checkpoint during ribosomal scanning. Structural flexibility between the propeller and helix domains facilitates conformational changes during start codon recognition [1] [6].
Table 2: Tertiary Structural Domains of SUI1
Domain | Residue Range | Structural Features | Functional Role |
---|---|---|---|
β-Propeller | 1-89 | 7 blades of 4 anti-parallel β-strands each | eIF3/40S subunit binding; AUG codon sensing |
Loop Connectors | Between blades | Variable lengths with conserved Gly residues | Domain flexibility for conformational change |
C-terminal α-Helix | 90-105 | Amphipathic helix with hydrophobic packing face | Stabilizes propeller; modulates Met-tRNA binding |
SUI1 homologs exhibit extraordinary sequence and structural conservation spanning all domains of life. In eukaryotes, it is designated eIF1 (e.g., human eIF1 shares 60% identity with yeast SUI1) [4]. Archaeal homologs retain the core β-propeller but with shorter loop regions, while bacterial versions (YciH in Escherichia coli) display 35-40% sequence identity [1] [6]. Despite this homology, functional divergence occurs in bacteria, where YciH acts as a translation inhibitor during stress rather than an initiation facilitator [1].
Phylogenetic analysis reveals three key conservation patterns:
Table 3: Evolutionary Conservation of SUI1 Homologs
Organismal Group | Representative Homolog | Sequence Identity to Yeast SUI1 | Functional Conservation |
---|---|---|---|
Mammals | eIF1 | 60% | Start site selection; ribosomal scanning |
Insects | eIF1 | 58% | Identical to mammalian function |
Archaea | MjSUI1 (Methanocaldococcus jannaschii) | 42% | Initiation complex stabilization |
Gamma-Proteobacteria | YciH (E. coli) | 36% | Stress-induced translation inhibition |
Cyanobacteria | Sll0222 (Synechocystis) | 33% | Putative horizontal transfer candidate |
Homology modeling of SUI1 leverages its high structural conservation to predict conformations across diverse species. The multi-template combination algorithm significantly outperforms single-template approaches, improving Global Distance Test-Total Score (GDT-TS) by 6.8% in CASP7 benchmarks [3]. This method selects templates based on alignment significance, prioritizing fragments covering structurally variable regions (e.g., loop connectors between β-strands) [3] [9].
AlphaFold predictions for yeast SUI1 (YNL244C) demonstrate exceptional confidence (pLDDT >90) in the β-propeller core but lower confidence in the K70-E80 loop, a region experimentally shown to interact with eIF2γ [10]. Comparative modeling reveals evolutionary structural variations:
These models enable "structure-guided mutagenesis" – for example, substituting yeast SUI1 residues R37 and K39 (located in blade 2) with alanine disrupts eIF5 interactions and increases non-AUG initiation, validating predictions from human eIF1 structural alignments [6] [10].
Table 4: Homology Modeling Performance for SUI1-like Proteins
Modeling Approach | GDT-TS Improvement | Key Advantages | Limitations |
---|---|---|---|
Single-Template | Baseline | Computational efficiency | Fails in low-identity regions (<25%) |
Multi-Template Combination | +6.8% (CASP7 average) | Covers discontinuous domains; enhances loop accuracy | Requires multiple high-quality templates |
AlphaFold Prediction | Not formally assessed | Exceptional accuracy in core domains (pLDDT >90) | Lower confidence in functional loops |
Fragment Assembly | +4-7% (CASP7 targets) | Optimizes variable region modeling | Limited to conserved backbone scaffolds |
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